5-Hydroxy-2-nitrobenzamide
Description
Chemical Structure and Properties 5-Hydroxy-2-nitrobenzamide (C₇H₆N₂O₄) is a benzamide derivative featuring a hydroxyl (-OH) group at the 5-position and a nitro (-NO₂) group at the 2-position of the benzene ring. Its molecular weight is 182.13 g/mol, and it exhibits intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen, forming an S(6) ring motif . This structural feature stabilizes the molecule and influences its crystalline packing, characterized by inversion dimers linked via N–H⋯O hydrogen bonds .
Its nitro group facilitates redox reactions, making it relevant in prodrug design for targeted therapies .
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
5-hydroxy-2-nitrobenzamide |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)5-3-4(10)1-2-6(5)9(12)13/h1-3,10H,(H2,8,11) |
InChI Key |
UDOVIEGERBRADX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
2-Hydroxy-3-nitrobenzamide
- Structural Differences : The nitro group is at the 3-position instead of the 5-position.
- Impact on Properties : The isomer exhibits weaker intramolecular hydrogen bonding due to altered spatial arrangement, leading to differences in solubility and crystalline packing .
- Biological Relevance : Used in synthesizing benzoxazepines, but the 5-nitro isomer (5-Hydroxy-2-nitrobenzamide) shows superior stability in enzymatic environments due to optimized electron-withdrawing effects .
2-Hydroxy-5-nitro-N-phenylbenzamide
- Structural Modification : Incorporates an N-phenyl group.
- Functional Impact : The phenyl substitution enhances lipophilicity, improving membrane permeability in drug delivery applications .
Substituted Benzamides with Electron-Withdrawing Groups
2,4-Dinitrobenzamide Mustards (e.g., SN 23862)
- Key Features : Contains two nitro groups (2- and 4-positions) and a bis-chloroethylamine moiety.
- Reduction Potential: The 2-nitro group is selectively reduced by E. coli nitroreductase (NR2), activating the prodrug under aerobic conditions .
- Cytotoxicity: Substituent electronics (e.g., 4-SO₂Me vs. 4-NO₂) influence reduction rates and cytotoxicity. For example, the 4-SO₂Me derivative has an IC₅₀ activation ratio of 26, significantly lower than the parent compound (ratio = 145) due to steric hindrance . Correlation between substituent σₚ values and cytotoxicity highlights the dominance of electronic effects over steric factors in enzyme activation .
N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitrobenzamide
- Structural Features : A pyridinyl substituent enhances solubility (293.66 g/mol) and bioavailability compared to the parent compound .
- Applications : Investigated for research use in biochemical assays, though specific activity data remain proprietary .
Halogenated Derivatives
5-Chloro-N-cyclopropyl-2-nitrobenzamide
- Modifications : Chlorine at the 5-position and a cyclopropylamine group.
- Impact : The chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. The cyclopropyl moiety improves metabolic stability .
5-Bromo-2-hydroxybenzamide Derivatives
- Key Differences : Bromine substitution at the 5-position increases molecular weight and polarizability.
Prodrug Analogues
5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide
- Design : Incorporates a nitrogen mustard group for DNA alkylation.
- Activation Mechanism : Nitroreductase-mediated reduction under hypoxia triggers cytotoxic effects.
- Limitations: High systemic toxicity in non-target tissues limits clinical use, unlike simpler benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
